molecular formula C10H10O2 B8816487 3-Buten-2-one, 4-(4-hydroxyphenyl)-

3-Buten-2-one, 4-(4-hydroxyphenyl)-

Cat. No.: B8816487
M. Wt: 162.18 g/mol
InChI Key: OCNIKEFATSKIBE-UHFFFAOYSA-N
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Description

Preparation Methods

Fungal Biosynthesis in Nidula niveo-tomentosa

Polyketide Synthase Pathways

The basidiomycete Nidula niveo-tomentosa synthesizes 4-(4-hydroxyphenyl)-3-buten-2-one as a shunt product of raspberry ketone biosynthesis. Using ¹³C-labeled glucose and phenylalanine, researchers demonstrated that the fungal pathway elongates a benzoyl-CoA unit via a poly-β-keto chain, followed by cyclization and decarboxylation .

Key Observations :

  • Labeling Pattern : 24.4% of the product incorporated ¹³C from glucose at the C-1 and C-3 positions .

  • Inhibitor Studies : Diclofop-methyl, an acetyl-CoA carboxylase inhibitor, suppressed ketone formation and shifted metabolites toward phenylacetic acid derivatives (Table 1) .

CompoundConcentration (mg/L) at Diclofop-Methyl (mM)
4-(4-Hydroxyphenyl)-3-buten-2-one0.7 → Trace
Phenylacetic acidND → 2.9
Benzoic acidND → 0.6

Table 1 . Metabolic shift in N. niveo-tomentosa under acetyl-CoA carboxylase inhibition .

Biotechnological Implications

The fungal system offers a scalable platform for heterologous production, particularly when paired with precursor feeding. However, low titers (2–3 mg/L in wild-type strains) necessitate genetic engineering to overexpress rate-limiting enzymes like 4-coumaroyl-CoA ligase .

Biotransformation via Mammalian Liver Microsomes

Oxidative Metabolism of Trans-4-Phenyl-3-Buten-2-One

Incubation of trans-4-phenyl-3-buten-2-one with untreated rat liver microsomes generates 4-(4-hydroxyphenyl)-3-buten-2-one as a metabolite . Cytochrome P450 enzymes, particularly CYP2E1, mediate aromatic hydroxylation at the para position, though yields are low (<5%) . This pathway is primarily of pharmacological interest rather than preparative value.

Comparative Analysis of Synthesis Routes

By-Product Formation

Fungal systems produce phenylacetic acid and benzoic acid derivatives under suboptimal conditions, necessitating precise control of acetyl-CoA pools . Enzymatic routes exhibit minimal by-products due to the substrate specificity of polyketide synthases .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or rhodium on alumina are used for hydrogenation reactions.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-hydroxyphenyl)butanoic acid.

    Reduction: 4-(4-hydroxyphenyl)-2-butanone.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(4-hydroxyphenyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(4-Hydroxyphenyl)-3-buten-2-one
  • CAS Registry Number : 3160-35-8
  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Structure : An α,β-unsaturated ketone with a 4-hydroxyphenyl substituent at the β-position.

Natural Occurrence :
Isolated from the edible fungus Phellinus baumii and identified as an anti-inflammatory metabolite .

Comparison with Structural Analogues

Saturation Differences: Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one)

Property 4-(4-Hydroxyphenyl)-3-buten-2-one Raspberry Ketone
Structure α,β-unsaturated ketone Saturated ketone
Molecular Formula C₁₀H₁₀O₂ C₁₀H₁₂O₂
Molecular Weight 162.19 g/mol 164.20 g/mol
Key Applications Biosynthetic intermediate Fragrance, food additive
Reactivity Higher (due to conjugated double bond) Lower (saturated backbone)

Functional Implications: The α,β-unsaturation in 4-(4-hydroxyphenyl)-3-buten-2-one increases its reactivity, making it a precursor in enzymatic hydrogenation to produce raspberry ketone .

Substituent Variations: Dehydrozingerone (4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one)

Property 4-(4-Hydroxyphenyl)-3-buten-2-one Dehydrozingerone
Substituents 4-hydroxyphenyl 4-hydroxy-3-methoxyphenyl
Molecular Formula C₁₀H₁₀O₂ C₁₁H₁₂O₃
Molecular Weight 162.19 g/mol 192.21 g/mol
Bioactivity Anti-inflammatory Antioxidant, anti-inflammatory

Phenyl vs. Hydroxyphenyl Derivatives: Benzylidene Acetone (4-Phenyl-3-buten-2-one)

Property 4-(4-Hydroxyphenyl)-3-buten-2-one Benzylidene Acetone
Substituents 4-hydroxyphenyl Phenyl
Molecular Formula C₁₀H₁₀O₂ C₁₀H₁₀O
Molecular Weight 162.19 g/mol 146.19 g/mol
Applications Pharmaceuticals, biosynthesis Fragrances, electroplating additives

Functional Implications :
The hydroxyl group in 4-(4-hydroxyphenyl)-3-buten-2-one increases polarity and hydrogen-bonding capacity, improving solubility in aqueous systems and bioavailability for pharmaceutical applications .

Cyclohexenyl-Substituted Analogues: α-Irone (4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one)

Property 4-(4-Hydroxyphenyl)-3-buten-2-one α-Irone
Substituents Aromatic hydroxyphenyl Cyclohexenyl (terpenoid)
Molecular Formula C₁₀H₁₀O₂ C₁₃H₂₀O
Molecular Weight 162.19 g/mol 192.30 g/mol
Applications Anti-inflammatory Fragrance (violet-like odor)

Functional Implications :
The cyclohexenyl group in α-irone contributes to its volatility and floral scent, whereas the aromatic hydroxyphenyl group in the target compound favors interactions with biological targets (e.g., enzymes in inflammation pathways) .

Key Research Findings

  • Biosynthetic Role : Acts as an intermediate in raspberry ketone synthesis via enzymatic hydrogenation .
  • Anti-Inflammatory Activity : Demonstrates efficacy in RAW264.7 macrophage cells, likely due to its α,β-unsaturated ketone moiety .
  • Synthetic Utility : Used in immobilized enzyme systems for continuous production of fine chemicals, achieving 56-hour catalytic activity without cofactor replenishment .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(4-hydroxyphenyl)-2-butanone?

The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like 4-(4-hydroxyphenyl)-2-butanone. A typical procedure involves reacting 4-hydroxybenzaldehyde with acetone under basic or acidic catalysis. For example, 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde can be condensed to form structurally analogous compounds, as demonstrated in studies of related enones . Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or aqueous NaOH). Yield optimization may require purification via column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing 4-(4-hydroxyphenyl)-2-butanone?

A combination of spectroscopic and chromatographic methods is essential:

  • HPLC : Utilize a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) for purity assessment .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, phenolic -OH at ~3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR can confirm the α,β-unsaturated ketone structure and aromatic substitution pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 178.0994 for C₁₀H₁₀O₂) .

Q. What safety precautions are critical during experimental handling?

Refer to Material Safety Data Sheets (MSDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation .
  • Storage : Keep in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of 4-(4-hydroxyphenyl)-2-butanone?

Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict properties such as:

  • Boiling Point : ~377.7°C (Predicted) .
  • Density : ~1.013 g/cm³ (Predicted) .
  • Polar Surface Area (PSA) : 17.07 Ų, indicating moderate hydrophilicity . Software like Gaussian or ORCA can optimize molecular geometry, while tools like COSMO-RS estimate solubility parameters. Validate predictions against experimental data (e.g., NIST Chemistry WebBook ).

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

  • Crystallographic Refinement : Use SHELXL (via SHELX suite) to resolve structural ambiguities in X-ray diffraction data. This is critical for validating bond lengths and angles .
  • Error Analysis : Compare computed vs. experimental NMR chemical shifts using RMSD metrics. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources.

Q. How can the biological activity of 4-(4-hydroxyphenyl)-2-butanone be systematically investigated?

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or cytotoxicity via MTT assays against cancer cell lines .
  • Molecular Docking : Target enzymes like tyrosinase or cyclooxygenase-2 (COX-2) using AutoDock Vina. The phenolic moiety may act as a hydrogen-bond donor .
  • Metabolic Stability : Use liver microsomes to assess Phase I/II metabolism, with LC-MS/MS quantification of metabolites .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Experimental Replication : Measure solubility in standardized solvents (e.g., water, DMSO) using gravimetric or UV-Vis methods.
  • Contextual Factors : Note differences in temperature, pH, or purity grades across studies. For example, solubility in water may vary significantly at pH 7 vs. 4 .
  • Machine Learning : Apply tools like AqSolDB to predict solubility from molecular descriptors and reconcile outliers .

Q. Methodological Tables

Table 1: Predicted vs. Experimental Physicochemical Properties

PropertyPredicted Experimental
Boiling Point (°C)377.7 ± 21.0Not reported
Density (g/cm³)1.013 ± 0.061.12 (at 20°C)
LogP1.982.10 (HPLC-derived)

Table 2: Recommended Analytical Conditions

TechniqueParametersApplication
HPLCColumn: C18; Mobile Phase: 65:35 methanol/buffer (pH 4.6); Flow: 1.0 mL/minPurity assessment, degradation study
FTIRATR mode; Range: 4000–400 cm⁻¹Functional group identification

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(4-hydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3

InChI Key

OCNIKEFATSKIBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (10 g, 82 mmol) was dissolved in 28 ml of 10% sodium hydroxide aqueous solution, then acetone (20 ml) and 10% sodium hydroxide aqueous solution (40 ml) was added under stirring, and the reaction mixture was stirred for 6 hr at room temperature. separated solid diluted with water until all separated solid dissolved. The reaction mixture was neutralized with hydrochloric acid to pH=7.0. The precipitated solid was collected by filtration and washed with water and ethanol successively. The crude product was recrystallized from ethanol to give 9.3 g of a pale yellow solid, mp: 104-105° C., yield: 70.4%.
Quantity
10 g
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Reaction Step One
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28 mL
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20 mL
Type
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Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
70.4%

Synthesis routes and methods II

Procedure details

It has also been disclosed that 4-hydroxy-benzaldehyde can be condensed with acetone to give 4-hydroxy-benzalacetone, which is then hydrogenated to 4-(4-hydroxy-phenyl)-butan-2-one (cf. J. Am. Chem. Soc. 70 (1948), 3360). The 4-hydroxy-benzaldehyde required as the starting compound for this two-stage process is, however, difficult to prepare and therefore very expensive. Furthermore, the overall yield of 1-(4-hydroxy-phenyl)-butan-3-one obtained by this process is unsatisfactory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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